The synthesis of Altrenogest 19,19,20,21,21-d5 involves several chemical reactions that modify the parent compound to enhance its biological activity and stability. The primary methods of synthesis include:
These methods ensure that Altrenogest retains its efficacy while potentially altering its pharmacokinetic properties due to the presence of deuterium .
The molecular structure of Altrenogest can be represented by its chemical formula with a molar mass of approximately . Its structural features include:
Altrenogest undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action for Altrenogest involves its binding affinity for progesterone receptors (PR) and androgen receptors (AR). Upon binding:
Studies have shown that Altrenogest has a high potency as an agonist for both PR and AR compared to other progestins .
Altrenogest exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | |
Solubility | Lipophilic |
Stability | Enhanced by deuteration |
Altrenogest has several scientific applications primarily within veterinary medicine:
Stable isotope labelling enables precise tracing of hormone pathways and metabolite identification in complex biological matrices. Deuterated analogues produce distinct mass spectral signatures, allowing researchers to differentiate endogenous hormones from administered compounds using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). This is critical in equine and porcine studies, where endogenous progesterone metabolites can obscure pharmacokinetic data. For instance, deuterium labelling minimizes isotopic interference, enhancing detection accuracy for trenbolone-related metabolites like trendione and epitrenbolone during altrenogest metabolism studies [9]. Additionally, deuterated steriods facilitate quantitative assays that monitor endocrine disruption thresholds, providing insights into receptor binding dynamics and metabolic turnover rates in target species [1] [3].
Property | Altrenogest | Altrenogest-d5 |
---|---|---|
Molecular Formula | C~21~H~26~O~2~ | C~21~H~21~D~5~O~2~ |
Molecular Weight (g/mol) | 310.44 | 315.46 |
Primary Metabolic Sites | C19, C20, C21 | Deuterated at C19-C21 |
Detection Advantage | N/A | Distinct MS fragments |
Altrenogest (allyltrenbolone) is a 19-nortestosterone-derived progestogen with exceptional affinity for progesterone receptors (PR). In vitro studies demonstrate it outperforms natural progesterone, with an activational potency of 1,300% relative to progesterone and an EC~50~ of 0.3 nM. Its structural uniqueness arises from a 17α-allyl group and Δ9,11 unsaturation, which confers resistance to hepatic metabolism and prolongs uterine effects. Veterinarians utilize altrenogest for estrus synchronization in mares and sows, as it suppresses luteinizing hormone (LH) and follicle-stimulating hormone (FSH), effectively delaying ovulation and synchronizing follicular development [4] [10]. The compound’s potency makes it an ideal candidate for deuterium modification, as even subtle pharmacokinetic alterations can yield significant therapeutic advantages [1] [8].
Deuterium substitution targets sites vulnerable to oxidative metabolism. In altrenogest, C19–C21 methyl groups undergo cytochrome P450-mediated oxidation, forming hydroxylated metabolites that are rapidly cleared. Introducing deuterium at these positions (creating Altrenogest 19,19,20,21,21-d5) leverages the kinetic isotope effect (KIE), where the strengthened C–D bond slows metabolic breakdown. In vitro data suggest KIE values of 2–5 for similar deuterated steroids, directly extending half-life and bioavailability. This is corroborated by deuterated pharmaceuticals like deutetrabenazine, which show ~2-fold increases in AUC (area under the curve) compared to non-deuterated forms [3] [7]. For altrenogest-d5, deuterium’s atomic mass increase (+5 Da) creates a detectable HRMS signature (m/z 315.46 vs. 310.44), enabling simultaneous quantification of parent compound and metabolites without isotopic interference [1] [9].
Application | Method | Outcome |
---|---|---|
Metabolic Pathway Mapping | LC-HRMS/MS | Identified 5 sulfated metabolites |
Oral vs. IM Route Analysis | Machine Learning Models | 96.5% accuracy in administration route |
Receptor Binding Studies | Yeast-based Bioassay | Unaltered PR/AR affinity vs. altrenogest |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: